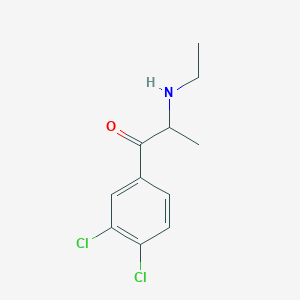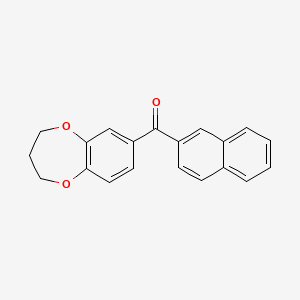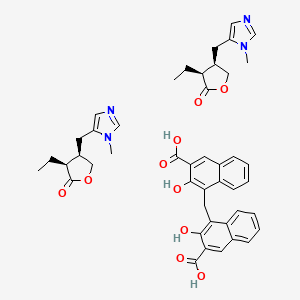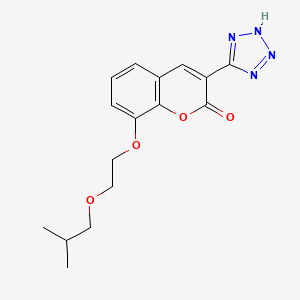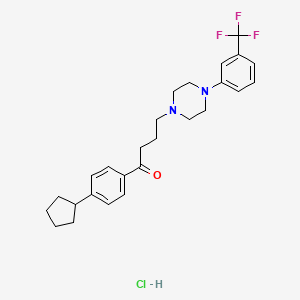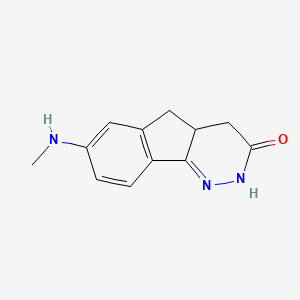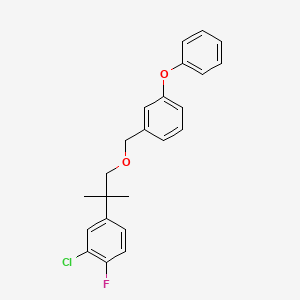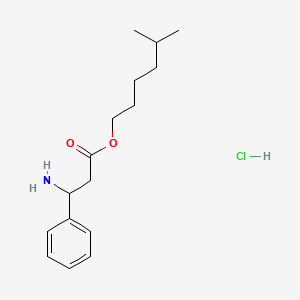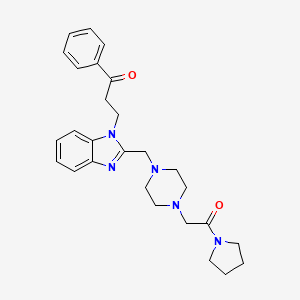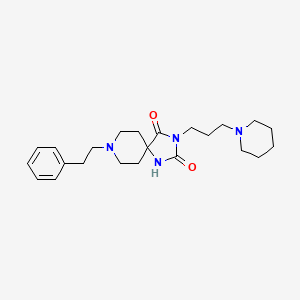
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(45)decane-2,4-dione” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazaspirodecane core through a cyclization reaction.
- Introduction of the phenylethyl group via a Friedel-Crafts alkylation.
- Attachment of the piperidinylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl groups within the triazaspirodecane core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of interest in studies of molecular interactions and reactivity.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The presence of a piperidine ring, which is common in many bioactive molecules, suggests possible applications in drug design and development.
Medicine
Medically, the compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including neurological disorders, due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione: shares structural similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.
Spirooxindoles: Known for their biological activity, particularly in anticancer research.
Spirocyclic piperidines: Commonly found in pharmaceuticals, with applications in treating various diseases.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure. This combination could confer unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
124312-83-0 |
|---|---|
Molecular Formula |
C23H34N4O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-(2-phenylethyl)-3-(3-piperidin-1-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c28-21-23(11-18-26(19-12-23)17-10-20-8-3-1-4-9-20)24-22(29)27(21)16-7-15-25-13-5-2-6-14-25/h1,3-4,8-9H,2,5-7,10-19H2,(H,24,29) |
InChI Key |
DYXZFBSPWUOAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




